molecular formula C19H15NO5 B5774074 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate

6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate

Cat. No. B5774074
M. Wt: 337.3 g/mol
InChI Key: IRGMJHBBZKDPPM-UHFFFAOYSA-N
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Description

6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate, also known as THDF-NB, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate inhibits PTP activity by binding to the active site of the enzyme and preventing the dephosphorylation of target proteins. This leads to the activation of downstream signaling pathways and the modulation of cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate can inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In vivo studies have shown that 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate can reduce tumor growth and metastasis in animal models of cancer. 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate has also been investigated for its potential role in regulating glucose homeostasis and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate is its potency as a PTP inhibitor. This allows for the effective modulation of cellular signaling pathways and the investigation of the role of PTPs in disease pathogenesis. However, 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate also has limitations in terms of its stability and solubility, which can affect its efficacy and bioavailability in vivo. Additionally, the use of 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate in animal studies requires careful consideration of the dosage and potential toxicity.

Future Directions

There are several future directions for the investigation of 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate. One area of interest is the development of more stable and soluble analogs of 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate that can be used in vivo. Another direction is the investigation of the role of PTPs in other disease areas, such as neurodegenerative disorders and infectious diseases. Additionally, the potential use of 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate as a diagnostic tool for PTP-related diseases is an area of ongoing research.
Conclusion:
In conclusion, 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate is a potent PTP inhibitor that has been extensively studied for its potential therapeutic applications in cancer, diabetes, and other diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate have been discussed in this paper. Further investigation of 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate and its analogs may lead to the development of new therapeutic strategies for PTP-related diseases.

Synthesis Methods

The synthesis of 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate involves the reaction of 2-nitrobenzoic acid with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate.

Scientific Research Applications

6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate has been used extensively in scientific research as a PTP inhibitor. PTPs are enzymes that play a crucial role in regulating cell signaling pathways, and their dysregulation has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate has been shown to inhibit the activity of several PTPs, including SHP-1, SHP-2, and PTP1B, and has been investigated as a potential therapeutic agent for these diseases.

properties

IUPAC Name

6,7,8,9-tetrahydrodibenzofuran-2-yl 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c21-19(14-6-1-3-7-16(14)20(22)23)24-12-9-10-18-15(11-12)13-5-2-4-8-17(13)25-18/h1,3,6-7,9-11H,2,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGMJHBBZKDPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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